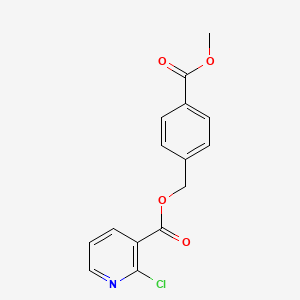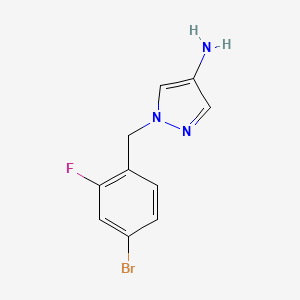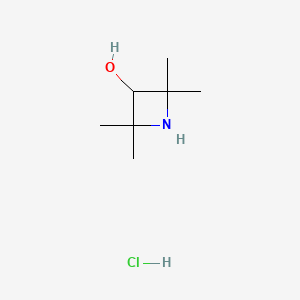
3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C5H5F3N2·HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The trifluoromethyl group and the amine functionality make this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with an amine source under acidic conditions. One common method includes the use of methyl hydrazine hydrochloride as a starting material, which reacts with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product. The use of flow chemistry for lithiation and electrophilic trapping has also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the amine functionality but shares the trifluoromethyl group.
Uniqueness
3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is unique due to its combination of a trifluoromethyl group and an amine functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H7ClF3N3 |
|---|---|
Molecular Weight |
201.58 g/mol |
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C5H6F3N3.ClH/c1-2-3(9)4(11-10-2)5(6,7)8;/h9H2,1H3,(H,10,11);1H |
InChI Key |
KYTTXTOIFOHEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


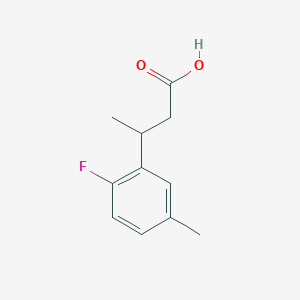
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
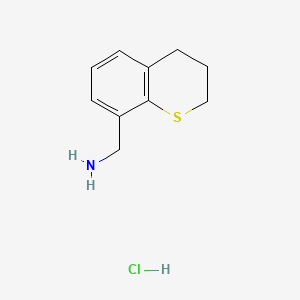
![4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13557809.png)
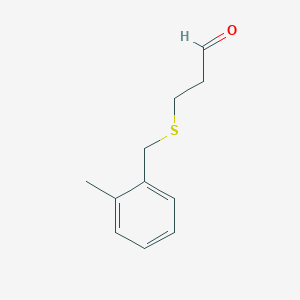
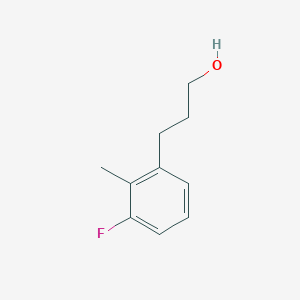
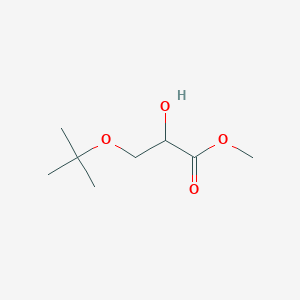
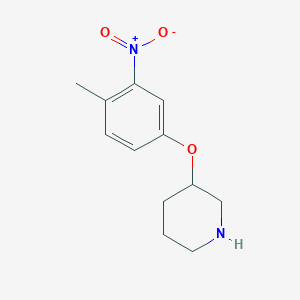
![Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13557830.png)
